molecular formula C11H22N4S B5811467 9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione CAS No. 189513-55-1

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione

Cat. No.: B5811467
CAS No.: 189513-55-1
M. Wt: 242.39 g/mol
InChI Key: VOONHXSNUIDTGL-UHFFFAOYSA-N
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Description

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione is a complex organic compound known for its unique spirocyclic structure. This compound features a tetrazole ring fused with a spirocyclic undecane framework, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor to form the tetrazole ring, followed by cyclization to create the spirocyclic structure. The reaction is often carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4,5-tetrazaspiro[5.5]undecane-3-thione: Similar structure but lacks the tert-butyl group.

    tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxa group instead of a thione group.

Uniqueness

The presence of the tert-butyl group in 9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione enhances its steric properties, potentially increasing its stability and reactivity compared to similar compounds. This unique feature makes it a valuable compound for various applications.

Properties

IUPAC Name

9-tert-butyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4S/c1-10(2,3)8-4-6-11(7-5-8)14-12-9(16)13-15-11/h8,14-15H,4-7H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOONHXSNUIDTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NNC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355375
Record name ST51006276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189513-55-1
Record name 9-(1,1-Dimethylethyl)-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189513-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51006276
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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